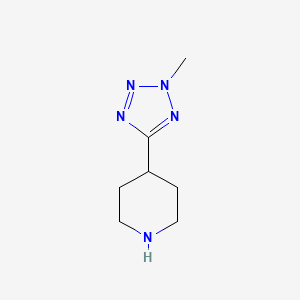

4-(2-methyl-2H-tetrazol-5-yl)piperidine

描述

4-(2-Methyl-2H-tetrazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 2-methyltetrazole group. Tetrazoles are valued in medicinal chemistry for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing drug-like properties such as bioavailability and resistance to enzymatic degradation . This compound is synthesized via alkylation reactions, as demonstrated in the preparation of its aniline analog, 4-(2-methyl-2H-tetrazol-5-yl)aniline, using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetonitrile .

属性

分子式 |

C7H13N5 |

|---|---|

分子量 |

167.21 g/mol |

IUPAC 名称 |

4-(2-methyltetrazol-5-yl)piperidine |

InChI |

InChI=1S/C7H13N5/c1-12-10-7(9-11-12)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 |

InChI 键 |

HYYSQRRWPZZEMM-UHFFFAOYSA-N |

规范 SMILES |

CN1N=C(N=N1)C2CCNCC2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)piperidine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a nucleophilic substitution reaction to attach the tetrazole to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions

4-(2-methyl-2H-tetrazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the tetrazole ring or the piperidine ring, depending on the reagents used.

Substitution: Both the tetrazole and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.

科学研究应用

4-(2-methyl-2H-tetrazol-5-yl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

作用机制

The mechanism of action of 4-(2-methyl-2H-tetrazol-5-yl)piperidine involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine (CAS 1182947-61-0)

- Structure : A sulfur atom bridges the tetrazole and piperidine moieties.

- Applications: Not explicitly stated, but thioethers are common in kinase inhibitors and antivirals.

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride

- Structure : Replaces tetrazole with an oxadiazole ring conjugated to a 4-methylphenyl group.

- Properties: Oxadiazoles are electron-deficient heterocycles, influencing π-π stacking and hydrogen bonding. This compound has 2 H-bond donors and 4 acceptors, contrasting with the tetrazole’s 1 donor and 3 acceptors, suggesting differences in target engagement .

- Applications : Likely explored as a histamine H₃ antagonist for neurological disorders, as seen in related piperidine derivatives .

3-(2-(4-(2-Methyl-2H-tetrazol-5-yl)phenylamino)pyrimidin-4-yl)-5-morpholinobenzonitrile

- Structure: Extends the target compound’s aniline analog into a pyrimidine-linked morpholino derivative.

Pharmacological and Binding Affinity Comparisons

Evidence from piperidine derivatives with varied substituents highlights the impact of functional groups on receptor selectivity:

- Benzisoxazole vs. Fluorobenzoyl Piperidines: Benzisoxazolyl-piperidines exhibit higher 5-HT₂A receptor affinity (nanomolar range) compared to D₂ receptors, whereas fluorobenzoyl analogs show negligible D₂ binding . This suggests that electron-withdrawing groups (e.g., tetrazoles) may favor specific receptor interactions.

- Tetrazole vs. Oxadiazole: Tetrazoles, with their acidic proton (pKa ~4.9), can act as hydrogen-bond donors, while oxadiazoles are more rigid and may enhance metabolic stability. For example, oxadiazole-containing piperidines in are formulated as hydrochlorides to improve solubility .

Physicochemical Properties

The hydrochloride salt form of oxadiazole derivatives improves aqueous solubility, a strategy applicable to the target compound for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。